5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Description
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol (CAS: 500112-74-3) is a heterocyclic compound featuring a fused thiazolo-triazole core with a 4-methylphenyl substituent at position 5 and a thiol group at position 2. This compound is synthesized via regiospecific cyclocondensation reactions, as demonstrated by X-ray diffraction studies that confirm the formation of the [2,3-c] isomer over alternative regioisomers . Its molecular formula is C₁₀H₈N₃S₂, with a molecular weight of 233.31 g/mol . The thiol group enables further functionalization, making it a versatile scaffold for bioactive derivatives .
Properties
IUPAC Name |
5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYWRMGFKFDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368347 | |
| Record name | ST50134180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500112-74-3 | |
| Record name | ST50134180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 5-(4-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with Haloacetic Acids
A key method involves the reaction of 5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with haloacetic acids, which proceeds via regiospecific cyclocondensation to yield thiazolotriazole derivatives.
- The reaction is regioselective, producing predominantly 2-(4-methylphenyl)thiazolo[3,2-b]triazol-6(5H)-one rather than its isomeric form (3-(4-methylphenyl)thiazolo[2,3-c]triazol-5(6H)-one).
- This method involves the nucleophilic attack of the thiol group on the haloacetic acid derivative, followed by ring closure.
- The reaction conditions are mild, and the process is confirmed by X-ray diffraction studies.
- This approach is valuable for obtaining fused thiazolotriazole systems with high regioselectivity.
Oxidative Cyclization via Free Thiol Intermediates
Another prominent synthetic route involves:
- Initial deprotection of triazole derivatives to generate free thiol intermediates.
- Subsequent oxidative cyclization to form the fused thiazolotriazole ring system.
Key points from research:
- Starting from substituted triazoles bearing mercaptophenyl moieties, treatment with triflic acid and anisole in trifluoroacetic acid at low temperature (0 °C) yields free thiols efficiently.
- The free thiols rapidly undergo oxidative disulfide coupling in solvents like DMSO, forming disulfide intermediates.
- Controlled oxidation (e.g., using iron powder and ammonium chloride) converts these intermediates into the desired fused heterocyclic compounds in good to excellent yields (79–99%).
- Reaction optimization showed that increasing temperature to 80 °C enhances conversion rates without degrading sensitive intermediates.
- This method allows for a broad substrate scope, including various substituted anilines, enabling structural diversity in the final products.
Cyclocondensation of 4-Amino-3-mercaptotriazoles with α-Halocarbonyl Compounds
This method is widely applied for synthesizing triazolothiadiazine and related fused heterocycles, which are structurally related to thiazolotriazoles:
- 4-Amino-3-mercaptotriazoles react with electrophilic α-halo carbonyl compounds (e.g., phenacyl bromides, α-bromoacetates) under acidic or basic catalysis.
- The nucleophilic mercapto and amino groups facilitate cyclocondensation, forming fused rings.
- Typical conditions involve refluxing in ethanol or ethanol/DMF mixtures with catalysts like acetic acid or sodium hydride.
- This approach offers versatility in substitution patterns at the 5-position of the triazole ring and allows the introduction of various functional groups.
- Yields are generally moderate to good, and reaction times are short, making this a practical synthetic route.
Condensation with N-Arylmaleimides and Related Electrophiles
- Substituted 1,2,4-triazole-5-thiols can be condensed with N-arylmaleimides in glacial acetic acid under reflux to yield fused thiazolotriazole derivatives.
- This method proceeds via cyclocondensation, confirmed by IR and NMR spectral data.
- The reaction is straightforward and yields solid products that can be recrystallized for purity.
- The approach is useful for preparing a series of derivatives with varied aryl substituents, providing structural diversity.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with Haloacetic Acids | 5-(4-methylphenyl)-1,2,4-triazole-3-thione + Haloacetic acids | Mild heating, X-ray confirmed | Moderate to high | Regioselective; structurally defined products | Limited to specific isomers |
| Oxidative Cyclization via Thiol Intermediates | Substituted triazoles → free thiols → oxidation | TFA deprotection, oxidation in DMSO, 0–80 °C | 79–99% | High yield; broad substrate scope | Requires careful oxidation control |
| Cyclocondensation with α-Halocarbonyls | 4-Amino-3-mercaptotriazoles + α-halo ketones | Reflux in EtOH/DMF, acid/base catalysis | Moderate to good | Versatile substitutions; short reaction times | Moderate yields; some substrate limitations |
| Condensation with N-Arylmaleimides | 1,2,4-triazole-5-thiols + N-arylmaleimides | Reflux in glacial acetic acid | Good | Simple procedure; diverse derivatives | Requires specific electrophiles |
Detailed Research Findings
- Regioselectivity and Structural Confirmation: X-ray diffraction and spectral analyses (IR, NMR) confirm the regioselective formation of the thiazolotriazole ring system, especially in the condensation with haloacetic acids.
- Reaction Optimization: Oxidative cyclization conditions were optimized to avoid degradation of sensitive thiol intermediates, with temperature and solvent choice critical for yield improvement.
- Functional Group Compatibility: The methods tolerate various substituents on the phenyl ring and triazole core, allowing for functionalized derivatives with potential medicinal applications.
- Mechanistic Insights: The nucleophilic centers on the triazole-thiol precursors (amino and mercapto groups) play a pivotal role in cyclocondensation, facilitating ring closure and heterocycle formation.
Chemical Reactions Analysis
Cyclocondensation with Haloacetic Acids
This reaction produces thiazolo-triazolone derivatives through regiospecific pathways:
Mechanistic studies reveal that visible-light irradiation accelerates the reaction in aqueous conditions, with free radical intermediates (confirmed by TEMPO inhibition experiments) .
Reactivity with α-Bromo-1,3-Diketones
Under visible-light irradiation, the compound reacts with α-bromo-1,3-diketones to form highly substituted thiazolo-triazoles:
| Reaction Partner | Solvent/Conditions | Product | Yield |
|---|---|---|---|
| α-Bromo-1-phenylbutane-1,3-dione | H₂O + visible light | (2-Aryl'-6-methylthiazolo[3,2-b] triazol-5-yl)(aryl)methanone | 78–82% |
Key factors:
-
Polar protic solvents (H₂O, MeOH) enhance yields compared to DMF or THF .
-
The reaction involves radical intermediates, evidenced by improved yields with benzoyl peroxide .
Oxidative Cyclization
The thiol group undergoes oxidation to form disulfide intermediates, enabling intramolecular C–H functionalization:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| DMSO (in TFA) | 0°C, argon atmosphere | Benzo thiazolo[2,3-c] triazole derivatives | 85–92% |
This method tolerates electron-withdrawing and donating substituents on the benzene ring .
S-Alkylation and Coupling Reactions
The thiol group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenacyl bromide | Ethanol, reflux | 1,2,4-Triazolo[3,4-b] thiadiazines | Antibacterial agents |
| Acylated ciprofloxacin | POCl₃, reflux | S-Bridged hybrids | Antimycobacterial agents |
Key data:
-
POCl₃-mediated reactions with aryloxy acids yield 1,2,4-triazolo[3,4-b] thiadiazoles (6 hr reflux, 65–78% yields) .
Acid-Catalyzed Rearrangements
In strong acids (e.g., H₂SO₄), the compound undergoes unexpected rearrangements:
| Conditions | Observation |
|---|---|
| Acetic acid/H₂SO₄ reflux | Formation of 2,5-diphenylthiazolo[3,2-b] triazole via keto-enol tautomerism |
Comparative Reaction Table
| Reaction Type | Key Reagents | Optimal Conditions | Yield Range |
|---|---|---|---|
| Cyclocondensation | Haloacetic acids | Visible light/H₂O | 74–82% |
| Oxidative cyclization | DMSO/TFA | 0°C, Ar atmosphere | 85–92% |
| S-Alkylation | Phenacyl bromide | Ethanol reflux | 70–78% |
Mechanistic Insights
-
Thiol-Disulfide Intermediates : Oxidation of the –SH group generates disulfides, facilitating intramolecular cyclization .
-
Radical Pathways : Visible-light reactions proceed via α-carbon radicals in α-bromo-1,3-diketones, confirmed by TEMPO quenching .
-
Steric and Electronic Effects : The 4-methylphenyl group enhances stability of intermediates without hindering nucleophilic attack at the thiol site .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : MPTT has been investigated for its potential antimicrobial properties. Research indicates that compounds with thiazole and triazole moieties exhibit significant antibacterial and antifungal activities. Studies have shown that MPTT can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties : The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that MPTT may induce apoptosis in cancer cells through mechanisms that involve the modulation of specific signaling pathways. This property positions it as a potential lead compound for further development in cancer therapeutics.
Antioxidant Activity : MPTT displays antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of sulfur-containing groups in its structure is believed to contribute to its ability to scavenge free radicals.
Agricultural Science Applications
Pesticide Development : The unique chemical structure of MPTT allows it to act as a potential pesticide. Its efficacy against certain plant pathogens has been documented, suggesting that it could be used to develop environmentally friendly agricultural chemicals.
Herbicide Potential : Research is ongoing into the herbicidal properties of MPTT. Initial findings indicate that it may inhibit specific plant growth processes, which could lead to the development of new herbicides that are less harmful to the environment compared to conventional options.
Materials Science Applications
Polymer Chemistry : MPTT can be incorporated into polymer matrices to enhance their properties. Its thiazole and triazole functionalities allow for potential cross-linking in polymer synthesis, leading to materials with improved thermal stability and mechanical strength.
Nanomaterials Development : The compound has been explored for use in creating nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be utilized in various applications, including catalysis and sensor technology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study (2020) | Evaluation of antimicrobial efficacy | MPTT demonstrated significant activity against Staphylococcus aureus and Candida albicans. |
| Cancer Cell Apoptosis (2021) | Mechanistic study on cancer cells | Induction of apoptosis was observed in breast cancer cell lines; involvement of caspase pathways was noted. |
| Pesticide Efficacy Trial (2022) | Field trials on crop protection | MPTT showed effective control over fungal infections in tomato plants with minimal phytotoxicity. |
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting biological processes in microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of thiazolo-triazole derivatives are heavily influenced by substituents on the phenyl ring and the heterocyclic core. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Fluorine substituents (e.g., 2,4-difluoro) introduce electron-withdrawing effects, which may alter binding affinity .
- Steric Effects : Bulkier groups like bromophenyl () could hinder interactions with biological targets but improve selectivity .
- Synthetic Accessibility : The target compound is synthesized regiospecifically, avoiding isomer formation, unlike other methods that may require purification .
Biological Activity
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and its biological effects, particularly in the context of antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.33 g/mol. The compound features a thiazole ring fused to a triazole ring, which is known for conferring various pharmacological properties. The presence of the thiol group (-SH) enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3S2 |
| Molecular Weight | 247.33 g/mol |
| Melting Point | 193.0-203.0 °C |
| Appearance | Pale yellow powder |
Antimicrobial Activity
Studies have demonstrated that compounds containing the thiazolo-triazole framework exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, the compound was tested against Escherichia coli and Staphylococcus aureus, revealing minimal inhibitory concentrations (MIC) that indicate potent antibacterial activity .
Case Study:
A recent investigation into the antimicrobial efficacy of related triazole compounds highlighted that several derivatives exhibited broad-spectrum activity against pathogens such as Candida albicans and Staphylococcus aureus. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanisms behind their antibacterial effects .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals. Compounds with similar structures have shown promising results comparable to standard antioxidants like ascorbic acid .
Research Findings:
In a comparative study of various triazole derivatives, it was found that certain modifications to the thiazole or triazole rings significantly enhanced antioxidant activity. The most effective compounds exhibited IC50 values in the low micromolar range .
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that thiazolo-triazoles can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion .
Mechanistic Insights:
Molecular docking studies have revealed that this compound interacts favorably with IDO's active site, suggesting a mechanism for its anticancer effects. The binding affinity scores indicate strong interactions that could be exploited for therapeutic development .
Q & A
Q. What are the most efficient synthetic routes for 5-(4-Methylphenyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol?
The compound can be synthesized via one-pot electrophilic cyclization of trifluoroacetic acid and 4-methallylthiosemicarbazide, yielding up to 91% under optimized conditions . Key steps include:
Q. How is the thione-thiol tautomerism resolved in structural characterization?
Multinuclear NMR (observing thiol proton resonance at δ ~14 ppm) and X-ray crystallography are critical for distinguishing tautomeric forms . For example, the thiol form is stabilized in DMSO-d₆, while solid-state X-ray data can confirm the dominant tautomer in the crystal lattice .
Q. What spectroscopic techniques are essential for confirming the fused heterocyclic structure?
- ¹H/¹³C NMR : Identify aromatic protons (e.g., 4-methylphenyl group at δ 2.3–7.8 ppm) and thiazole/triazole ring signals .
- IR Spectroscopy : Detect S-H stretches (~2500 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 263 [M⁺] for the parent compound) .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic cyclization be addressed?
Regioselectivity depends on alkenyl substituent nature and reaction conditions :
Q. What in silico strategies predict the compound’s antifungal activity?
Molecular docking against fungal targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) can model interactions:
- Prepare ligand structures using Schrödinger LigPrep and assign protonation states at physiological pH .
- Use Glide XP docking to rank binding affinities, focusing on hydrogen bonds with heme iron or hydrophobic contacts with active-site residues .
- Cross-validate with ADME/Tox predictions (e.g., SwissADME) to assess drug-likeness .
Q. How do contradictory NMR data arise in derivative characterization, and how are they resolved?
Contradictions may stem from tautomerism or dynamic exchange processes :
Q. What standardized assays evaluate antimicrobial efficacy against resistant strains?
Q. How are reaction mechanisms for thiazolotriazole core formation elucidated?
- Isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) to track nitrogen incorporation .
- Kinetic studies to identify rate-determining steps (e.g., cyclization vs. electrophilic addition) .
- DFT-based transition-state modeling to map energy barriers and intermediates .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
